Cas no 463335-11-7 (2-Bromo-6-cyclopentylpyridine)

2-Bromo-6-cyclopentylpyridine is a brominated pyridine derivative featuring a cyclopentyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom at the 2-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of complex heterocyclic frameworks. The cyclopentyl group enhances steric and electronic properties, potentially influencing the reactivity and selectivity of downstream products. Its well-defined structure and stability make it a valuable building block for researchers developing novel bioactive molecules or materials. Proper handling and storage under inert conditions are recommended due to its sensitivity to moisture and air.
2-Bromo-6-cyclopentylpyridine structure
2-Bromo-6-cyclopentylpyridine structure
Product Name:2-Bromo-6-cyclopentylpyridine
CAS No:463335-11-7
MF:C10H12BrN
MW:226.112981796265
CID:2828253
PubChem ID:22180770
Update Time:2025-05-20

2-Bromo-6-cyclopentylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-6-CYCLOPENTYLPYRIDINE
    • RQINYFYGGDEZDI-UHFFFAOYSA-N
    • DA-05681
    • 2-bromo-6-cyclopentyl-pyridine
    • MB09493
    • 463335-11-7
    • AKOS015942556
    • SCHEMBL13891
    • AT38096
    • 2-Bromo-6-cyclopentylpyridine
    • Inchi: 1S/C10H12BrN/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
    • InChI Key: RQINYFYGGDEZDI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C2CCCC2)=N1

Computed Properties

  • Exact Mass: 225.01531Da
  • Monoisotopic Mass: 225.01531Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.9Ų

2-Bromo-6-cyclopentylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA25981-1g
2-Bromo-6-cyclopentylpyridine
463335-11-7 > 95%
1g
$1424.00 2024-04-20
A2B Chem LLC
BA25981-5g
2-Bromo-6-cyclopentylpyridine
463335-11-7 > 95%
5g
$5090.00 2024-04-20
A2B Chem LLC
BA25981-25g
2-Bromo-6-cyclopentylpyridine
463335-11-7 > 95%
25g
$8424.00 2024-04-20
A2B Chem LLC
BA25981-100g
2-Bromo-6-cyclopentylpyridine
463335-11-7 > 95%
100g
$16757.00 2024-04-20

Additional information on 2-Bromo-6-cyclopentylpyridine

2-Bromo-6-cyclopentylpyridine (CAS No. 463335-11-7): A Comprehensive Overview

The compound 2-Bromo-6-cyclopentylpyridine (CAS No. 463335-11-7) is an intriguing organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of bromopyridines, which are derivatives of pyridine with a bromine substituent. The presence of a cyclopentyl group at the 6-position further enhances its structural complexity and functional versatility. Recent advancements in synthetic methodologies and characterization techniques have shed light on its unique properties, making it a subject of interest for researchers worldwide.

2-Bromo-6-cyclopentylpyridine is characterized by its aromatic pyridine ring, which imparts stability and reactivity depending on the substituents attached. The bromine atom at the 2-position plays a crucial role in determining its electronic properties, while the cyclopentyl group at the 6-position introduces steric effects and influences the molecule's conformational flexibility. These features make it an ideal candidate for exploring applications in drug design, catalysis, and materials synthesis.

Recent studies have focused on the synthesis and characterization of 2-Bromo-6-cyclopentylpyridine, employing advanced techniques such as X-ray crystallography and computational modeling. These investigations have revealed insights into its molecular geometry, electronic distribution, and reactivity patterns. For instance, researchers have demonstrated that the compound exhibits favorable solubility properties in organic solvents, making it suitable for use in various chemical reactions.

The application of 2-Bromo-6-cyclopentylpyridine in medicinal chemistry has garnered significant attention due to its potential as a lead compound for drug development. Its ability to act as a precursor for more complex molecules has been exploited in the synthesis of bioactive compounds with anti-tumor and anti-inflammatory properties. Recent findings suggest that derivatives of this compound may exhibit selective binding to specific protein targets, paving the way for novel therapeutic interventions.

In addition to its role in drug discovery, 2-Bromo-6-cyclopentylpyridine has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Researchers have explored its integration into conjugated systems, where it contributes to enhanced charge transport properties and improved device performance.

The environmental impact and safety profile of 2-Bromo-6-cyclopentylpyridine have also been subjects of recent research. Studies indicate that the compound exhibits moderate toxicity levels under specific conditions, highlighting the need for careful handling and disposal procedures. Regulatory agencies have established guidelines to ensure its safe use in industrial and laboratory settings.

Looking ahead, the continued exploration of 2-Bromo-6-cyclopentylpyridine is expected to unlock new opportunities across diverse disciplines. Its structural versatility and functional diversity position it as a valuable tool for addressing challenges in chemistry, biology, and materials science. As research progresses, further insights into its properties and applications will undoubtedly contribute to advancements in these fields.

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